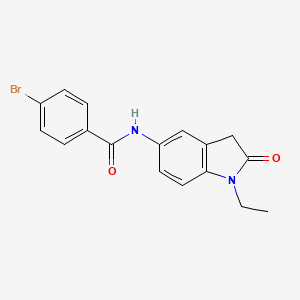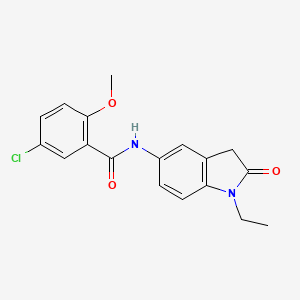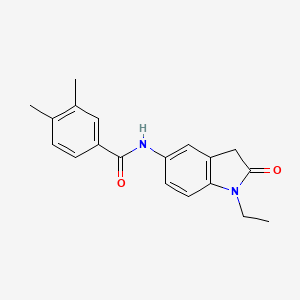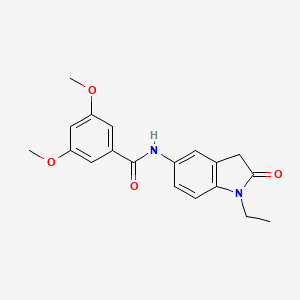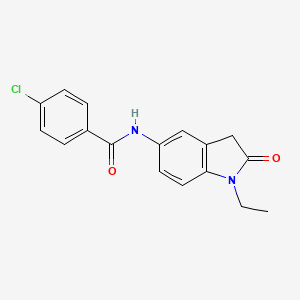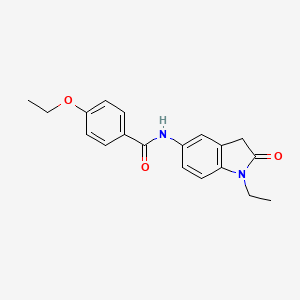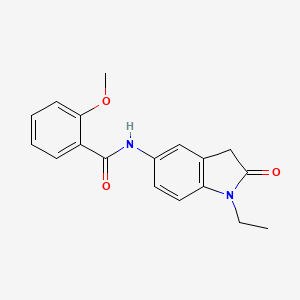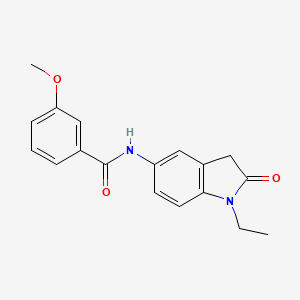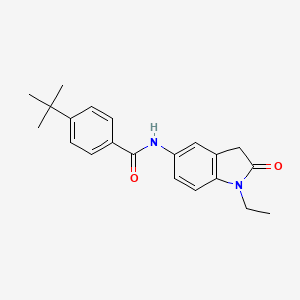
4-tert-butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-tert-butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” is an organic compound containing an indole ring, which is a prevalent moiety in many natural products and drugs . The indole ring is substituted with a tert-butyl group at the 4-position and an amide group at the N-position .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized starting from commercially available materials . For example, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing promising activity .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Antibacterial and Antifungal Properties
Indole derivatives have been investigated for their antibacterial and antifungal activities. These compounds may offer potential therapeutic options in infectious diseases .
Anticancer Potential
Indole derivatives possess anticancer properties. Their cytotoxic effects and potential as chemotherapeutic agents make them valuable candidates for cancer research .
Anti-Inflammatory Effects
Researchers have explored the anti-inflammatory activity of indole derivatives. These compounds may modulate inflammatory pathways and hold promise for managing inflammatory conditions .
Antiparasitic Applications
Indole derivatives have been studied for their antiparasitic effects. Investigating their activity against protozoan and helminthic parasites is crucial for drug development .
Antihistamine and Antidepressant Properties
Some indole derivatives exhibit antihistamine and antidepressant effects. Understanding their mechanisms of action can contribute to novel drug development in these therapeutic areas .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by indole derivatives, this compound could be of interest in the development of new pharmaceuticals .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that result in their broad-spectrum biological activities . The exact interaction and resulting changes would depend on the specific target and the biological activity being exhibited.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound would have a wide range of molecular and cellular effects depending on the specific biological activity being exhibited.
properties
IUPAC Name |
4-tert-butyl-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-5-23-18-11-10-17(12-15(18)13-19(23)24)22-20(25)14-6-8-16(9-7-14)21(2,3)4/h6-12H,5,13H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCLMZSPWDCHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-8-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571877.png)
![3-ethyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571880.png)
![8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571891.png)
